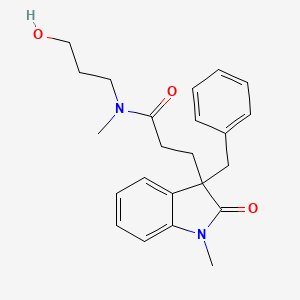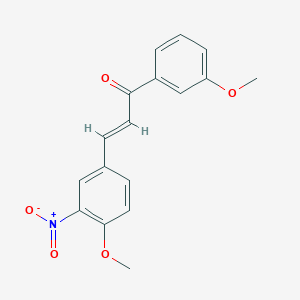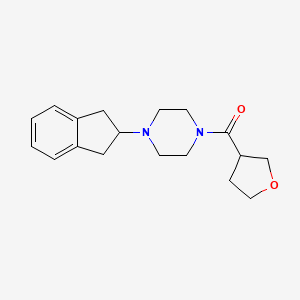![molecular formula C13H24Cl2N2OS B5329064 N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as MTMP, is a chemical compound that has been studied extensively in the field of pharmacology. It is a relatively new compound that has shown promising results in scientific research applications. In
Wirkmechanismus
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride acts primarily as a serotonin and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a variety of effects on the brain and body. This compound also acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have a variety of effects on mood, cognition, and behavior. This compound has also been shown to increase the release of acetylcholine in the brain, which can improve memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it easy to study. It also has a well-defined mechanism of action, which makes it a useful tool for studying the effects of serotonin, norepinephrine, and dopamine on the brain and body. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it can be difficult to control for individual differences in response to the drug.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of this compound as a treatment for depression, anxiety, and ADHD. Another area of interest is the development of new compounds that are based on the structure of this compound, but that have improved pharmacological properties. Finally, there is interest in studying the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has shown potential in scientific research applications. It has a well-defined mechanism of action and a variety of biological activities that make it a potential treatment for a variety of disorders. However, there are also limitations to its use, and more research is needed to fully understand its long-term effects and potential for abuse.
Synthesemethoden
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the condensation of formaldehyde, a primary amine, and an enolizable carbonyl compound. The reductive amination method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Both of these methods have been used successfully to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied extensively in the field of pharmacology due to its potential therapeutic applications. It has been shown to have a variety of biological activities, including serotonin and norepinephrine reuptake inhibition, as well as dopamine receptor agonism. These activities make this compound a potential treatment for a variety of disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS.2ClH/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15;;/h3,10,14H,2,4-9,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODOUQNNBVSNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
